molecular formula C19H23NO B185213 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide CAS No. 59512-29-7

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide

Cat. No.: B185213
CAS No.: 59512-29-7
M. Wt: 281.4 g/mol
InChI Key: UHKIXOMKDZNTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide typically involves the reaction of 4-isobutylacetophenone with aniline in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of aniline to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound primarily targets COX-2, which is associated with inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its unique structure allows for potential variations in its therapeutic effects and side effect profile .

Properties

CAS No.

59512-29-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide

InChI

InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21)

InChI Key

UHKIXOMKDZNTLI-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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